molecular formula C10H20N2O B7919803 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone

Cat. No.: B7919803
M. Wt: 184.28 g/mol
InChI Key: MDHFVVCGPWZZRH-JTQLQIEISA-N
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Description

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone is a chemical compound with a unique structure that includes a piperidine ring substituted with an isopropylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a substitution reaction, where an appropriate isopropylamine derivative reacts with the piperidine ring.

    Attachment of the Ethanone Moiety: The ethanone group is attached through a condensation reaction, often involving an acyl chloride or an ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((S)-3-Methylamino-piperidin-1-yl)-ethanone
  • 1-((S)-3-Ethylamino-piperidin-1-yl)-ethanone
  • 1-((S)-3-Propylamino-piperidin-1-yl)-ethanone

Uniqueness

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group provides steric and electronic effects that differentiate it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1-[(3S)-3-(propan-2-ylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10-5-4-6-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHFVVCGPWZZRH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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